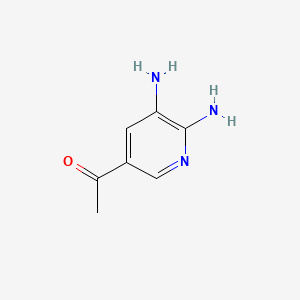

5-Acetyl-2,3-diaminopyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Acetyl-2,3-diaminopyridine is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The compound is characterized by the presence of an acetyl group at the 5-position and amino groups at the 2 and 3 positions of the pyridine ring.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2,3-diaminopyridine typically involves the reduction of 2,3-dinitropyridine. One common method includes dissolving 2,3-dinitropyridine in an organic solvent, adding palladium on carbon as a catalyst, and introducing hydrogen gas to the reaction mixture. The reaction is carried out under continuous stirring and heating until the reduction is complete . This method is efficient and yields high-purity 2,3-diaminopyridine, which can then be acetylated to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize energy consumption and reduce production costs.

化学反応の分析

Types of Reactions

5-Acetyl-2,3-diaminopyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert nitro groups back to amino groups.

Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Palladium on carbon and hydrogen gas are typically used for reduction reactions.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups attached to the pyridine ring.

科学的研究の応用

5-Acetyl-2,3-diaminopyridine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

作用機序

The mechanism of action of 5-Acetyl-2,3-diaminopyridine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may block potassium channels, prolonging action potentials and increasing calcium influx, which can enhance neurotransmitter release .

類似化合物との比較

Similar Compounds

3,4-Diaminopyridine: Known for its use in treating Lambert-Eaton myasthenic syndrome.

2,3-Diaminopyridine: Used as an intermediate in the synthesis of various pharmaceuticals.

5-Acetyl-2-aminopyridine: Similar structure but with only one amino group.

Uniqueness

5-Acetyl-2,3-diaminopyridine is unique due to the presence of both acetyl and amino groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

生物活性

5-Acetyl-2,3-diaminopyridine (5-Ac-2,3-DAP) is a pyridine derivative characterized by the presence of both acetyl and amino functional groups. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The compound's chemical reactivity is influenced by its functional groups, allowing it to undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution. These reactions can lead to the formation of various substituted pyridine derivatives with potential biological activities.

Mechanism of Action:

5-Ac-2,3-DAP is believed to interact with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to alterations in cellular processes. Notably, it has been observed to block potassium channels, which prolongs action potentials and increases calcium influx, thereby enhancing neurotransmitter release.

Biological Activities

Research indicates that 5-Ac-2,3-DAP exhibits several promising biological activities:

- Antimicrobial Properties: Studies suggest that the compound has potential antimicrobial effects against various pathogens, making it a candidate for further investigation in infectious disease treatment.

- Anticancer Activity: Preliminary findings indicate that 5-Ac-2,3-DAP may have anticancer properties. Its ability to modulate cellular signaling pathways could contribute to inhibiting cancer cell proliferation.

- Neurological Effects: The compound's action on potassium channels suggests potential applications in treating neurological disorders. Its structural similarities to other diaminopyridines, like 3,4-diaminopyridine (3,4-DAP), known for treating Lambert-Eaton myasthenic syndrome (LEMS), highlight its relevance in neurology .

Case Studies and Research Findings

-

Antimicrobial Activity Study:

A study conducted on various pyridine derivatives showed that 5-Ac-2,3-DAP exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.This study underscores the potential of 5-Ac-2,3-DAP as an antimicrobial agent.Compound MIC (µg/mL) 5-Acetyl-2,3-DAP 32 Control (Ciprofloxacin) 8 -

Anticancer Activity Investigation:

In vitro studies assessed the cytotoxic effects of 5-Ac-2,3-DAP on various cancer cell lines. The compound demonstrated dose-dependent inhibition of cell viability:These findings suggest that 5-Ac-2,3-DAP may interfere with cancer cell growth and warrants further exploration in vivo.Cell Line IC50 (µM) MCF-7 (Breast) 15 HeLa (Cervical) 20 A549 (Lung) 25

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other diaminopyridines such as:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 3,4-Diaminopyridine | Treatment for LEMS | FDA-approved for symptomatic relief |

| 2,3-Diaminopyridine | Intermediate in pharmaceuticals | Less studied than its counterparts |

| 5-Acetyl-2-aminopyridine | Limited data available | Only one amino group |

5-Ac-2,3-DAP's dual functional groups provide it with unique properties that may enhance its biological activities compared to its analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Acetyl-2,3-diaminopyridine, and how do reaction conditions influence yield?

- Methodology :

- Stepwise functionalization : Start with 2,3-diaminopyridine (prepared via catalytic hydrogenation of nitro intermediates, as in 2-amino-5-bromo-3-nitropyridine reduction ). Introduce the acetyl group via Friedel-Crafts acylation or nucleophilic substitution under anhydrous conditions (e.g., using acetyl chloride in pyridine).

- Optimization : Monitor reaction progress with TLC or HPLC. Adjust stoichiometry (e.g., 1.2–1.5 equivalents of acetylating agent) and temperature (60–80°C) to minimize side reactions like over-acetylation .

- Purification : Recrystallize from ethyl acetate/hexane mixtures to isolate pure product, with yields typically 60–75% .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology :

- Structural confirmation : Use 1H-NMR to identify aromatic protons (δ 6.5–8.5 ppm) and acetyl protons (δ 2.1–2.5 ppm). 13C-NMR can resolve carbonyl carbons (~200 ppm) and pyridine ring carbons .

- Purity assessment : Employ HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and UV detection at 254 nm .

- Crystallography : Single-crystal X-ray diffraction (if available) provides definitive confirmation of molecular geometry .

Advanced Research Questions

Q. How can this compound be leveraged in coordination chemistry for catalytic applications?

- Methodology :

- Schiff base formation : React with aldehydes (e.g., salicylaldehyde) to form tridentate ligands. Metal complexes (e.g., Cu(II), Fe(III)) can be synthesized by mixing ligand and metal salts in ethanol under reflux .

- Catalytic testing : Evaluate complexes in oxidation reactions (e.g., cyclohexane oxidation using H2O2) and measure turnover frequency (TOF) via GC-MS .

Q. What strategies address contradictory spectral data in synthesized derivatives of this compound?

- Methodology :

- Batch variability : Replicate syntheses using identical conditions to isolate batch-specific impurities (e.g., residual solvents detected via GC-MS) .

- Advanced spectroscopy : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare experimental IR spectra with computational (DFT) predictions to validate functional groups .

Q. How does this compound participate in heterocyclic cascade reactions?

- Methodology :

- Cyclocondensation : React with α,β-unsaturated ketones (e.g., chalcones) in acidic media to form pyrrolo[2,3-b]pyridines. Optimize with microwave-assisted synthesis (100°C, 30 min) for faster kinetics .

- Mechanistic studies : Track intermediates via in-situ FTIR and propose reaction pathways using DFT calculations .

Q. What are the stability profiles of this compound under varying pH and temperature?

- Methodology :

- Accelerated degradation studies : Incubate solutions (pH 1–13) at 40–80°C for 24–72 hours. Quantify degradation products via LC-MS and identify hydrolytic pathways (e.g., deacetylation at pH > 10) .

- Solid-state stability : Store under nitrogen at −20°C; monitor crystallinity changes via PXRD over 6 months .

Q. How can computational modeling predict the pharmacological potential of this compound derivatives?

- Methodology :

特性

IUPAC Name |

1-(5,6-diaminopyridin-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-4(11)5-2-6(8)7(9)10-3-5/h2-3H,8H2,1H3,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCLAYZPGADABAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(N=C1)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。